2,5-Dimethylbenzoylacetonitrile

Description

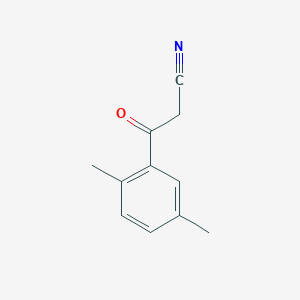

Structure

3D Structure

Propriétés

IUPAC Name |

3-(2,5-dimethylphenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-3-4-9(2)10(7-8)11(13)5-6-12/h3-4,7H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBEDLANIZRGOMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579209 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53882-93-2 | |

| Record name | 3-(2,5-Dimethylphenyl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Dimethylbenzoylacetonitrile

Classical Synthetic Routes

Traditional approaches to the synthesis of 2,5-Dimethylbenzoylacetonitrile are rooted in fundamental organic reactions that have been refined over decades. These methods, while effective, often necessitate specific reaction conditions and stoichiometric use of reagents.

The Claisen condensation is a cornerstone reaction for the formation of β-keto esters and, by extension, β-ketonitriles. masterorganicchemistry.comlibretexts.orgopenstax.orgyoutube.comlibretexts.orglibretexts.org This reaction involves the base-catalyzed condensation between an ester and another carbonyl compound, or in this case, a nitrile. masterorganicchemistry.comlibretexts.orgopenstax.orgyoutube.comlibretexts.orglibretexts.org For the synthesis of this compound, this would typically involve the reaction of an ester of 2,5-dimethylbenzoic acid, such as methyl or ethyl 2,5-dimethylbenzoate (B1239345), with acetonitrile (B52724) in the presence of a strong base.

A common procedure for a related compound, benzoylacetonitrile (B15868), involves the reaction of ethyl benzoate (B1203000) and acetonitrile using sodium ethoxide as the base. A similar approach can be extrapolated for the synthesis of the target molecule. The reaction is typically initiated by the deprotonation of acetonitrile by a strong base like sodium amide or sodium ethoxide to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the 2,5-dimethylbenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide ion yields the desired this compound. The use of a full equivalent of a strong base is often necessary to drive the equilibrium towards the product, as the resulting β-ketonitrile is acidic and will be deprotonated by the base. libretexts.orgopenstax.orglibretexts.org

Table 1: Typical Reagents and Conditions for Claisen-type Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| Methyl 2,5-dimethylbenzoate | Acetonitrile | Sodium methoxide | Methanol/Toluene | Reflux |

| Ethyl 2,5-dimethylbenzoate | Acetonitrile | Sodium ethoxide | Ethanol/Toluene | Reflux |

This table presents hypothetical yet chemically sound combinations for the synthesis of this compound based on established Claisen condensation principles.

Acylation reactions provide an alternative classical route to this compound. A pertinent example is a variation of the Friedel-Crafts acylation. However, a more direct acylation approach involves the preparation of 2,5-dimethylbenzoyl chloride, which can then be reacted with a suitable nitrile-containing nucleophile.

The synthesis of 2,5-dimethylbenzoyl chloride can be achieved by treating 2,5-dimethylbenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com For instance, reacting 2,5-dimethylbenzoic acid with an excess of thionyl chloride, often with gentle heating, effectively produces the corresponding acyl chloride. prepchem.com

Once 2,5-dimethylbenzoyl chloride is obtained, it can be reacted with the enolate of acetonitrile. The acetonitrile is deprotonated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to form the lithium salt of acetonitrile. This is then followed by the addition of the 2,5-dimethylbenzoyl chloride to yield this compound.

The formation of this compound via Claisen-type condensation proceeds through a well-established mechanistic pathway. openstax.orglibretexts.org The key steps are as follows:

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), abstracts an acidic α-hydrogen from acetonitrile (CH₃CN) to form a resonance-stabilized carbanion (⁻CH₂CN).

Nucleophilic Attack: The nucleophilic carbanion attacks the electrophilic carbonyl carbon of the ethyl 2,5-dimethylbenzoate ester. This results in the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) leaving group.

Deprotonation of the Product: The resulting this compound has an acidic methylene (B1212753) group flanked by two electron-withdrawing groups (the carbonyl and the nitrile). The ethoxide base, which is regenerated in the previous step, will deprotonate this acidic proton, forming a resonance-stabilized enolate. This final deprotonation step is essentially irreversible and drives the reaction to completion.

Protonation: A final workup with a mild acid is required to protonate the enolate and yield the final this compound product.

In the acylation route, the mechanism involves the nucleophilic addition of the pre-formed acetonitrile anion to the carbonyl carbon of 2,5-dimethylbenzoyl chloride, followed by the elimination of the chloride ion.

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient and environmentally benign methods for preparing β-ketonitriles, which are applicable to the synthesis of this compound.

Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances. In the context of this compound synthesis, this can involve the use of safer solvents, solvent-free conditions, or more efficient catalysts.

One promising green approach is the use of ionic liquids as both a solvent and a catalyst. sioc-journal.cnresearchgate.net Basic ionic liquids have been shown to effectively catalyze Claisen-Schmidt condensations, a related reaction type. sioc-journal.cnresearchgate.net The use of ionic liquids can facilitate product separation and catalyst recycling, thereby reducing waste.

Another green strategy is the use of water as a reaction solvent. acs.orgrsc.org While challenging due to the poor water solubility of many organic reactants, water-based syntheses offer significant environmental benefits. Research has demonstrated the feasibility of ruthenium-catalyzed hydration of β-ketonitriles in water, suggesting the potential for developing aqueous synthetic routes. acs.org Furthermore, solvent-free reactions, where the neat reactants are mixed, sometimes with a solid support or under microwave irradiation, represent another avenue for greening the synthesis of β-ketonitriles. utsa.edu

Modern catalytic methods offer high efficiency and selectivity, often under milder reaction conditions than classical approaches. For the synthesis of β-ketonitriles, several catalytic systems have been developed.

Transition-metal-free catalytic systems have emerged as a powerful tool. For example, amides can react with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to produce β-ketonitriles in good yields without the need for a transition metal catalyst. rsc.org This approach could potentially be adapted for the synthesis of this compound starting from N,N-dimethyl-2,5-dimethylbenzamide.

Table 2: Comparison of Classical and Modern Synthetic Approaches

| Feature | Classical Methods (e.g., Claisen) | Modern Catalytic Methods |

| Reagent Stoichiometry | Often requires stoichiometric amounts of base | Catalytic amounts of promoter |

| Reaction Conditions | Can require harsh conditions (strong bases, high temperatures) | Often milder conditions |

| Atom Economy | Can be lower due to the formation of stoichiometric byproducts | Generally higher |

| Environmental Impact | May generate more waste | Often more environmentally benign |

| Selectivity | Can sometimes lead to side reactions | Typically higher selectivity |

This table provides a general comparison of the advantages and disadvantages of classical versus modern synthetic strategies for preparing compounds like this compound.

Flow Chemistry Applications in Production

The application of continuous flow chemistry to the synthesis of benzoylacetonitrile derivatives represents a significant advancement over traditional batch methods. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and safer handling of reactive intermediates. nih.gov A notable development in this area is the synthesis of benzoylacetonitriles from the reaction of N,N-dimethylbenzamide derivatives with acetonitrile in the presence of a strong base under flow conditions.

This approach is particularly relevant for the production of this compound. The likely precursor for this synthesis is N,N,2,5-tetramethylbenzamide, which can be prepared from 2,5-dimethylbenzoic acid. The synthesis of this precursor involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride, which is then reacted with dimethylamine.

In a continuous flow setup, a solution of N,N,2,5-tetramethylbenzamide in a suitable solvent, such as tetrahydrofuran (B95107) (THF), would be mixed with a stream of acetonitrile and a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) in a T-mixer. This mixture then enters a heated reactor coil where the condensation reaction occurs. The precise control of residence time and temperature within the microreactor allows for the optimization of the reaction to maximize the yield of this compound while minimizing the formation of byproducts. The reaction is then quenched in-line by introducing an acidic solution before the product stream is collected for purification.

Reactivity and Reaction Mechanisms of 2,5 Dimethylbenzoylacetonitrile

Active Methylene (B1212753) Chemistry

The methylene group situated between the benzoyl and cyano groups is highly activated due to the electron-withdrawing nature of both adjacent functionalities. This activation is central to the diverse reactivity of 2,5-dimethylbenzoylacetonitrile, enabling deprotonation to form a stable carbanion and subsequent reactions with various electrophiles.

Deprotonation and Carbanion Formation

The hydrogen atoms on the carbon atom flanked by the carbonyl and nitrile groups (the α-carbon) of this compound exhibit significant acidity. In the presence of a base, one of these protons can be abstracted to form a resonance-stabilized carbanion, often referred to as an enolate. The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which contributes to the stability of the conjugate base.

Table 1: pKa Values of Related Compounds in DMSO

| Compound | pKa in DMSO |

|---|---|

| Benzoylacetonitrile (B15868) | 11.1 |

| Acetonitrile (B52724) | 31.3 |

| Acetone | 26.5 |

This table provides reference pKa values to illustrate the acidity of the active methylene group in a related compound.

The choice of base is crucial in achieving deprotonation. Stronger bases will favor a more complete and irreversible deprotonation, while weaker bases may establish an equilibrium.

Nucleophilic Additions and Substitutions

The carbanion generated from the deprotonation of this compound is a potent nucleophile. It can readily participate in a variety of nucleophilic addition and substitution reactions with a wide range of electrophiles. These reactions are fundamental to the construction of more complex molecular architectures.

One notable example of the reactivity of the active methylene group is the Gewald reaction. This multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester (or in this context, a β-ketonitrile), and elemental sulfur in the presence of a base to yield a polysubstituted 2-aminothiophene. researchgate.netlibretexts.orgpressbooks.pubjocpr.com The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene compound. researchgate.net Although a specific example detailing the use of this compound in a Gewald reaction is not prominently documented in readily accessible literature, its structural features make it a suitable candidate for this transformation.

Nitrile Group Transformations

The nitrile group of this compound is another key site of reactivity. It can undergo various transformations, most notably hydrolysis to form amides and carboxylic acids, and participation in cyclization reactions to form heterocyclic systems.

Hydrolysis and Amidation Reactions

Under acidic or basic conditions, the nitrile group of this compound can be hydrolyzed. The reaction typically proceeds in a stepwise manner. Partial hydrolysis yields the corresponding amide, 2,5-dimethylbenzoylacetamide. google.com Complete hydrolysis under more forcing conditions will lead to the formation of 2,5-dimethylbenzoyl-acetic acid, although this can be accompanied by decarboxylation to yield 2,5-dimethylacetophenone. The mechanism of nitrile hydrolysis involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, followed by a series of proton transfers and tautomerization. pressbooks.publibretexts.orgchemistrysteps.com

Table 2: Products of this compound Hydrolysis

| Reaction Conditions | Major Product |

|---|---|

| Mild acidic or basic hydrolysis | 2,5-Dimethylbenzoylacetamide |

| Strong acidic or basic hydrolysis | 2,5-Dimethylbenzoyl-acetic acid (and potential decarboxylation products) |

This table outlines the expected products from the hydrolysis of the nitrile group under different conditions.

Direct amidation reactions, where the nitrile is converted to an amide using reagents other than water, are also possible, though less commonly reported for this specific substrate.

Cyclization with Nitrile Functional Group

The nitrile group of this compound is an excellent electrophile for intramolecular and intermolecular cyclization reactions, leading to the formation of various heterocyclic compounds. A prominent example is the synthesis of 5-aminopyrazoles.

The reaction of β-ketonitriles with hydrazine (B178648) is a well-established method for the synthesis of 3-substituted-5-aminopyrazoles. beilstein-journals.orgbuyersguidechem.comchim.it In this reaction, hydrazine acts as a dinucleophile. The reaction is believed to initiate with the nucleophilic attack of one of the hydrazine nitrogen atoms on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the electrophilic carbon of the nitrile group. Subsequent dehydration leads to the formation of the aromatic pyrazole (B372694) ring. chim.it

Specifically, the reaction of this compound with hydrazine hydrate (B1144303) would be expected to yield 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine. This transformation is a key step in the synthesis of various biologically active pyrazole derivatives.

Carbonyl Group Reactivity

The ketone functionality in this compound is a primary site for a variety of chemical transformations, including electrophilic attacks and condensation reactions.

Electrophilic Attacks on the Carbonyl

The oxygen atom of the carbonyl group in this compound possesses lone pairs of electrons, rendering it susceptible to attack by electrophiles. Protonation of the carbonyl oxygen by a strong acid, for instance, enhances the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack. This activation is a crucial initial step in many acid-catalyzed reactions of ketones.

While specific studies on the electrophilic attack at the carbonyl group of this compound are not extensively documented in publicly available literature, the general principles of ketone reactivity suggest that it would readily participate in such reactions. For example, the formation of hemiacetals and acetals through reaction with alcohols under acidic conditions is a classic example of electrophilic attack on a protonated carbonyl group.

Condensation Reactions Involving the Ketone

The ketone in this compound can undergo condensation reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds.

One of the most notable condensation reactions is the Knoevenagel condensation . This reaction involves the condensation of an active methylene compound with a carbonyl group, typically catalyzed by a weak base. wikipedia.orgorganic-chemistry.org In the case of this compound, while the methylene group adjacent to the nitrile and carbonyl groups is activated, the ketone itself can serve as the carbonyl component in reactions with other active methylene compounds. For instance, reaction with malononitrile (B47326) in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt would be expected to yield a dicyano-substituted alkene derivative. nih.gov

Furthermore, condensation with amine derivatives is a common route to synthesize nitrogen-containing heterocycles. For example, reaction with hydrazine or its derivatives can lead to the formation of pyrazoles. youtube.comresearchgate.net Similarly, condensation with amidines or guanidine (B92328) can be employed to construct pyrimidine (B1678525) rings. researchgate.net The general mechanism for these condensation reactions involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine or a related intermediate, which then undergoes cyclization.

Aromatic Ring Transformations

The 2,5-dimethylphenyl moiety of the molecule is an active participant in electrophilic aromatic substitution reactions, and the methyl groups themselves can be sites for functionalization.

Electrophilic Aromatic Substitution (EAS) on the Dimethylphenyl Moiety

The aromatic ring of this compound is susceptible to electrophilic attack. The directing effects of the substituents on the ring—the two methyl groups and the benzoylacetonitrile group—determine the position of substitution.

Methyl groups are known to be activating and ortho, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. youtube.comlibretexts.org They donate electron density to the ring through an inductive effect and hyperconjugation, thereby stabilizing the arenium ion intermediate formed during the substitution process. The benzoylacetonitrile group, containing a carbonyl and a nitrile, is an electron-withdrawing group and is expected to be a meta-director. masterorganicchemistry.com

The interplay of these directing effects governs the regioselectivity of EAS reactions on this compound. The two methyl groups at positions 2 and 5 strongly activate the ortho and para positions relative to themselves. The benzoylacetonitrile group at position 1 deactivates the ring and directs incoming electrophiles to the meta positions (positions 3 and 5 relative to the benzoyl group).

Considering the combined effects:

The positions ortho to the methyl group at C2 are C1 (already substituted) and C3.

The position para to the methyl group at C2 is C5 (already substituted).

The positions ortho to the methyl group at C5 are C4 and C6.

The position para to the methyl group at C5 is C2 (already substituted).

The positions meta to the benzoylacetonitrile group are C3 and C5 (already substituted).

Therefore, electrophilic attack is most likely to occur at positions C3, C4, and C6 . The strong activating and ortho, para-directing influence of the two methyl groups would likely dominate over the deactivating and meta-directing effect of the benzoylacetonitrile group, making substitution at the positions activated by the methyl groups more favorable. The steric hindrance from the existing substituents would also play a role in determining the final product distribution. For instance, attack at C4 might be sterically favored over attack at C3 or C6, which are flanked by a methyl group and the benzoylacetonitrile group.

Common EAS reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. libretexts.orgresearchgate.net

Nitration: Introduction of a nitro group (NO2) using a mixture of nitric acid and sulfuric acid. youtube.com

Sulfonation: Introduction of a sulfonic acid group (SO3H) using fuming sulfuric acid.

Functionalization of Methyl Groups

The methyl groups on the aromatic ring can also be sites of chemical modification, although this typically requires more forcing conditions than reactions on the aromatic ring itself. One common transformation is oxidation. Strong oxidizing agents can convert the methyl groups to carboxylic acid groups. However, controlling the extent of oxidation to achieve mono- or di-functionalization can be challenging.

Radical reactions are another avenue for functionalizing the methyl groups. For example, benzylic bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator could selectively introduce a bromine atom onto one or both of the methyl groups. These benzylic halides are then valuable intermediates for further synthetic transformations.

Detailed Mechanistic Investigations of Key Reactions

While specific, in-depth mechanistic studies on reactions involving this compound are not widely available in the reviewed literature, the mechanisms of the key reaction types can be inferred from well-established principles of organic chemistry.

For condensation reactions , the mechanism typically begins with the base-catalyzed formation of an enolate from the active methylene component. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting alkoxide intermediate is protonated to form a β-hydroxy ketone (an aldol-type adduct). Subsequent dehydration, often under the reaction conditions, leads to the formation of a stable α,β-unsaturated product. In the case of reactions with amine nucleophiles, the initial adduct is a hemiaminal, which then dehydrates to form an imine or enamine, followed by cyclization and aromatization where applicable.

The mechanism of electrophilic aromatic substitution on the dimethylphenyl moiety follows the general two-step pathway for EAS. nih.gov First, the aromatic π-system attacks the electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it involves the disruption of aromaticity. In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. The regioselectivity of the reaction is determined by the stability of the intermediate arenium ion, which is influenced by the electronic effects of the substituents already present on the ring.

Identification and Characterization of Reaction Intermediates

While reactions of β-ketonitriles are known to proceed through enolate or carbanionic intermediates, no specific reaction intermediates for this compound have been isolated, identified, or characterized in published research. Spectroscopic studies, such as NMR and mass spectrometry, would be necessary to identify and characterize these transient species.

Rate-Determining Steps in Multistep Processes

The determination of the rate-determining step in any multistep reaction of this compound would necessitate detailed kinetic analysis. researchgate.netchemicalbook.comresearchgate.netscholarpedia.orglibretexts.org Such studies, which are crucial for understanding and optimizing reaction conditions, have not been reported for this compound.

Stereochemical Aspects of Reactions

Information regarding the stereochemical outcomes of reactions involving this compound is not available. Investigations into the stereochemistry would be particularly relevant if the compound were to undergo reactions that create new chiral centers.

Derivatization and Heterocyclic Synthesis Employing 2,5 Dimethylbenzoylacetonitrile

Role as a Precursor for Nitrogen Heterocycles

The presence of both a carbonyl group and an active methylene-nitrile moiety makes 2,5-dimethylbenzoylacetonitrile an ideal starting material for constructing nitrogen-containing heterocycles. These functional groups provide reactive sites for condensation and cyclization with various nitrogen-based reagents.

Benzoylacetonitriles are well-established building blocks for the synthesis of pyridine rings. The active methylene (B1212753) group can participate in Knoevenagel condensation, while the carbonyl and nitrile groups can undergo cyclization reactions. These reactions often proceed through multicomponent strategies, providing efficient access to highly substituted pyridines.

One common approach is a variation of the Hantzsch pyridine synthesis, where this compound can react with an aldehyde and a β-ketoester or another active methylene compound in the presence of ammonia or an ammonium (B1175870) salt. The general reactivity of benzoylacetonitrile (B15868) allows for its use in one-pot, three-component reactions to form various pyridine derivatives. researchgate.net

Furthermore, the reactivity of the nitrile and chloro groups in derivatives of these pyridines allows for further cyclization, leading to fused pyridine systems. For instance, a 6-chloropyridinecarbonitrile derivative can be converted into a 6-aminopyridinecarbonitrile, which serves as a key intermediate for synthesizing fused systems like pyrido[2,3-d]pyrimidines. nih.govnih.gov Reaction of this amino derivative with reagents such as ethyl acetoacetate, acetic anhydride, or malononitrile (B47326) can yield the corresponding fused heterocyclic systems. nih.gov Another important fused system, pyrazolo[3,4-b]pyridine, can be synthesized from 6-hydrazidopyridinecarbonitrile intermediates. nih.gov

Table 1: Examples of Fused Pyridine Systems Synthesized from Pyridinecarbonitrile Precursors

| Precursor | Reagent | Fused System | Reference |

|---|---|---|---|

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine | nih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo[3,4-b]pyridine | nih.gov |

The synthesis of pyrimidine (B1678525) derivatives can be achieved using this compound by reacting it with compounds containing an amidine functional group. A general and efficient method for pyrimidine synthesis involves the reaction of an N-vinyl amide with a nitrile, activated by reagents like 2-chloropyridine and trifluoromethanesulfonic anhydride, followed by cycloisomerization. nih.gov This highlights the utility of the nitrile group in forming the pyrimidine ring.

Another synthetic route involves the reaction of α,β-unsaturated ketones with thiourea. pandawainstitute.com this compound can be used to generate the necessary α,β-unsaturated ketone intermediate through condensation reactions, which then undergoes cyclization with thiourea to yield pyrimidine-2(1H)-thione derivatives. pandawainstitute.com These multi-step, one-pot syntheses are efficient for creating a variety of substituted pyrimidines. nih.gov The versatility of the benzoylacetonitrile core allows for the introduction of various substituents, leading to diverse pyrimidine and fused pyrimidine structures. researchgate.net

Pyrazole (B372694) Synthesis: Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com this compound, with its keto-enol tautomerism, can act as a 1,3-dicarbonyl equivalent. The reaction with hydrazine hydrate (B1144303) or substituted hydrazines leads to the formation of the pyrazole ring through a cyclization-dehydration sequence. The reaction involves the initial formation of a hydrazone, followed by intramolecular cyclization via attack of the second nitrogen atom on the carbonyl carbon (or the nitrile carbon, depending on the reaction pathway), and subsequent aromatization. chim.it

Isoxazole Synthesis: The construction of the isoxazole ring from this compound can be achieved via several routes. A prominent method is the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile. beilstein-journals.org The benzoylacetonitrile moiety can be converted into a precursor for this reaction. For example, the carbonyl group can be transformed into an oxime, which is then oxidized in situ to a nitrile oxide. This intermediate can then undergo an intramolecular cycloaddition if an alkyne or alkene is present in the molecule. mdpi.com Alternatively, this compound can react with hydroxylamine. The initial reaction forms an oxime at the carbonyl group, and subsequent intramolecular cyclization involving the nitrile group can lead to a 5-amino-3-(2,5-dimethylphenyl)isoxazole.

Table 2: General Synthetic Routes to Pyrazoles and Isoxazoles

| Target Heterocycle | Key Reagents | General Mechanism | Reference |

|---|---|---|---|

| Pyrazole | Hydrazine or substituted hydrazines | Condensation and cyclization with a 1,3-dicarbonyl equivalent | youtube.com |

| Isoxazole | Hydroxylamine | Formation of an oxime followed by intramolecular cyclization | nanobioletters.com |

| Isoxazole | Source of nitrile oxide and a dipolarophile | [3+2] cycloaddition | beilstein-journals.orgorganic-chemistry.org |

Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. To utilize this compound in this synthesis, it must first be converted into an α-haloketone. This can be achieved by halogenation (e.g., bromination) of the active methylene group adjacent to the carbonyl. The resulting α-bromo-2,5-dimethylbenzoylacetonitrile can then react with various thioamides, thioureas, or thiosemicarbazones to afford a wide range of substituted thiazole derivatives. nih.govbepls.com The reaction proceeds by initial S-alkylation of the thioamide, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

The rich chemistry of the keto-nitrile functionality in this compound allows for its application in the synthesis of other nitrogen heterocycles. For example, it can be a precursor for various fused nitrogen heterocycles through multi-step reaction sequences. clockss.org The synthesis of these complex structures often involves the initial formation of a simpler heterocycle, such as a pyridine or pyrimidine, which is then further functionalized and cyclized. nih.govnih.gov The strategic placement of functional groups allows for intramolecular cyclizations to build additional rings, leading to polycyclic systems like triazolopyridines or benzodiazepines. clockss.orgfrontiersin.org

Access to Oxygen and Sulfur Heterocycles

While the primary application of this compound is in the synthesis of nitrogen heterocycles, its functional groups can also be exploited to create oxygen- and sulfur-containing rings.

Oxygen Heterocycles: Beyond isoxazoles, the synthesis of other oxygen heterocycles like furans or pyrans is plausible. For instance, the Thorpe-Ziegler reaction can be adapted for intramolecular cyclization to form substituted aminofurans if a suitable oxygen-containing substituent is introduced into the molecule.

Sulfur Heterocycles: For the synthesis of sulfur heterocycles, such as thiophenes, this compound can be used in variations of the Gewald aminothiophene synthesis. This reaction typically involves the condensation of a carbonyl compound, a nitrile with an α-methylene group, and elemental sulfur in the presence of a base. This compound provides two of the required components in one molecule. The reaction would proceed via the formation of a thiolate intermediate which then attacks the nitrile group, leading to cyclization and the formation of a highly substituted 2-aminothiophene derivative. Other sulfur heterocycles can also be accessed through reactions with sulfur-containing reagents that interact with the keto and active methylene groups. researchgate.netorganic-chemistry.org

Furan and Pyrone Systems

The synthesis of furan and pyrone rings typically proceeds through well-established pathways that involve specific types of precursors. For instance, the Paal-Knorr furan synthesis is a cornerstone method that relies on the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. Similarly, various routes to 2-pyrones often involve the cyclization of specific unsaturated carboxylic acids or their derivatives.

Despite the presence of a carbonyl group and an active methylene in this compound, its 1,3-dicarbonyl-like nature does not make it a direct substrate for these conventional furan and pyrone syntheses. Searches of chemical literature and reaction databases did not yield specific methods or detailed research findings for the conversion of this compound into either furan or pyrone systems. Further research would be required to explore potential, likely multi-step, pathways for such transformations.

Thiophene Derivatives

The synthesis of thiophene rings, particularly highly substituted 2-aminothiophenes, is most famously achieved through the Gewald reaction . This multicomponent reaction typically involves the condensation of a carbonyl compound, an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst.

Given its structure, this compound is a prime candidate for participation in a Gewald-type reaction, functioning as both the carbonyl component (the benzoyl ketone) and the active methylene nitrile. In a hypothetical self-condensation variant of the Gewald reaction, one molecule could provide the ketone and another could provide the active methylene functionality. More conventionally, it would react with another ketone or aldehyde.

Hypothetical Gewald Reaction Pathway:

If this compound were to react with a simple ketone like acetone in the presence of sulfur and a base (e.g., morpholine or triethylamine), the expected reaction would proceed as follows:

Knoevenagel Condensation: The active methylene of this compound would condense with acetone to form an α,β-unsaturated nitrile.

Michael Addition: The base would catalyze the addition of sulfur to the active methylene group of a second molecule of the nitrile, forming a thiolate.

Cyclization: The thiolate would then attack the β-carbon of the unsaturated nitrile, followed by tautomerization and elimination of sulfur to form the stable, aromatic 2-aminothiophene ring.

While this pathway is chemically plausible, it is important to note that specific studies detailing the reaction conditions, yields, and spectroscopic data for the resulting thiophene derivatives from this compound are not available in the reviewed literature.

Advanced Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity.

Utilization in One-Pot Synthetic Strategies

One-pot synthesis, a broader category that includes MCRs, involves sequential reactions in a single reactor without the isolation of intermediates. The functional groups within this compound—a reactive ketone and an acidic active methylene—make it a theoretically attractive substrate for such strategies. For example, it could participate in reactions like the Hantzsch pyridine synthesis or the Biginelli reaction, which utilize a β-dicarbonyl compound (or equivalent), an aldehyde, and an ammonia or urea source, respectively.

However, a comprehensive search for documented one-pot synthetic strategies specifically employing this compound did not yield concrete examples or research data. Its utility in this area remains a subject for future investigation.

Tandem and Cascade Reactions

Tandem or cascade reactions are intramolecular processes where the formation of one bond triggers the next reaction in a sequence, leading to the rapid construction of complex cyclic systems. A starting material is designed to undergo a series of transformations under a single set of reaction conditions.

The potential for this compound to be a precursor in a tandem or cascade reaction would depend on its initial conversion into a more complex intermediate. For instance, an initial reaction at the ketone or active methylene site could introduce new functionality, setting the stage for a subsequent intramolecular cyclization cascade. While this is a common strategy in modern organic synthesis, there is currently no specific, published research demonstrating the design and execution of such a cascade reaction starting from this compound.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing its vibrational energy levels.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy states. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, the FT-IR spectrum is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of diatomic units. chemicalbook.com The area between 1450 and 600 cm⁻¹ is referred to as the fingerprint region, which shows unique patterns for each compound. chemicalbook.com

Key expected vibrational modes for this compound would include:

Aromatic C-H Stretching: Aromatic compounds show C-H stretching vibrations in the region of 3100-3000 cm⁻¹. amazonaws.com

Aliphatic C-H Stretching: The methyl (CH₃) and methylene (CH₂) groups will exhibit C-H stretching absorptions in the 3000-2850 cm⁻¹ range. hmdb.ca

Nitrile (C≡N) Stretching: The nitrile group is characterized by a sharp, medium-intensity absorption band in the range of 2260-2240 cm⁻¹. hmdb.ca

Carbonyl (C=O) Stretching: The ketone carbonyl group will display a strong, sharp absorption band. For α,β-unsaturated or aryl ketones, this band typically appears in the 1700-1680 cm⁻¹ region.

Aromatic C=C Stretching: The carbon-carbon stretching vibrations within the aromatic ring are expected to produce bands in the 1600-1475 cm⁻¹ region. hmdb.ca

C-H Bending: The methyl and methylene groups will also show characteristic bending vibrations. For a -CH₂- group, a scissoring vibration is typically observed around 1465 cm⁻¹, while -CH₃ groups show bands around 1450 cm⁻¹ and 1375 cm⁻¹. hmdb.ca

Table 1: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 3000-2850 |

| Nitrile (C≡N) | Stretching | 2260-2240 |

| Ketone (C=O) | Stretching | 1700-1680 |

| Aromatic C=C | Stretching | 1600-1475 |

| Methylene C-H (-CH₂-) | Bending (Scissoring) | ~1465 |

| Methyl C-H (-CH₃) | Bending | ~1450 and ~1375 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, usually from a laser source. ias.ac.in While FT-IR is based on the change in dipole moment during a vibration, Raman activity depends on a change in the polarizability of the molecule. ias.ac.in This often means that non-polar bonds and symmetric vibrations, which are weak in FT-IR, can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for identifying:

Nitrile (C≡N) Stretching: The C≡N bond, being relatively non-polar, often gives a strong and easily identifiable Raman signal.

Aromatic Ring Vibrations: The symmetric vibrations of the substituted benzene (B151609) ring are typically strong in the Raman spectrum.

Carbonyl (C=O) Stretching: The C=O stretch will also be visible, although its intensity can vary.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a confident identification of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the expected signals in the ¹H NMR spectrum are:

Aromatic Protons: The protons on the 2,5-dimethylphenyl group will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The substitution pattern will lead to a specific splitting pattern for the three aromatic protons.

Methylene Protons (-CH₂-): The two protons of the methylene group adjacent to the carbonyl and nitrile groups are expected to appear as a singlet in the range of δ 3.5-4.5 ppm. The electron-withdrawing nature of the adjacent carbonyl and nitrile groups causes a downfield shift.

Methyl Protons (-CH₃): The two methyl groups attached to the aromatic ring are in different chemical environments and are expected to appear as two distinct singlets, likely in the range of δ 2.2-2.6 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | Multiplets | 7.0 - 8.0 |

| Methylene Protons (-CH₂-) | Singlet | 3.5 - 4.5 |

| Methyl Protons (2 x -CH₃) | Singlets | 2.2 - 2.6 |

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. youtube.com Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. youtube.com

The expected signals in the ¹³C NMR spectrum of this compound include:

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded and will appear far downfield, typically in the range of δ 190-200 ppm. libretexts.org

Aromatic Carbons: The six carbons of the aromatic ring will appear in the range of δ 125-150 ppm. libretexts.org The carbons bearing the methyl groups and the benzoyl group will have distinct chemical shifts from the carbons bearing hydrogen atoms.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the range of δ 115-125 ppm. youtube.com

Methylene Carbon (-CH₂-): The methylene carbon will appear in the range of δ 40-50 ppm.

Methyl Carbons (-CH₃): The two methyl carbons attached to the aromatic ring will be the most shielded and will appear upfield, typically in the range of δ 15-25 ppm. libretexts.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbons | 125 - 150 |

| Nitrile Carbon (-C≡N) | 115 - 125 |

| Methylene Carbon (-CH₂-) | 40 - 50 |

| Methyl Carbons (2 x -CH₃) | 15 - 25 |

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org In this compound, COSY would be used to confirm the coupling between the aromatic protons, helping to assign their specific positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments show correlations between protons and the carbons to which they are directly attached (one-bond C-H correlations). libretexts.org This technique would definitively link the proton signals of the aromatic, methylene, and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two or three bonds (and sometimes four). columbia.edu HMBC is crucial for piecing together the molecular skeleton. For this compound, key HMBC correlations would be expected between:

The methylene protons and the carbonyl carbon, the nitrile carbon, and the aromatic carbons.

The aromatic protons and nearby aromatic carbons as well as the carbonyl carbon.

The methyl protons and the aromatic carbons to which they are attached and adjacent aromatic carbons.

Spectroscopic and Structural Analysis of this compound

The comprehensive analysis of a chemical compound's structure and electronic properties relies on a suite of advanced spectroscopic and analytical techniques. For this compound, a β-ketonitrile featuring an aromatic ketone structure, methods such as electronic spectroscopy, mass spectrometry, and X-ray diffraction are indispensable for elucidating its electronic transitions, molecular weight, fragmentation patterns, and solid-state conformation. While specific experimental data for this compound is not widely published, its structural characteristics allow for a detailed theoretical and comparative exploration of its expected analytical profile.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a fundamental tool for predicting the intrinsic properties of 2,5-Dimethylbenzoylacetonitrile at the atomic and molecular level. These calculations are based on the principles of quantum mechanics and can elucidate a variety of molecular attributes.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate approach to determining molecular properties. For a molecule like this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and determine electronic properties such as ionization potential and electron affinity.

For instance, a typical DFT study on this compound would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d,p), 6-311++G(d,p)) to solve the Kohn-Sham equations for the system. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Calculated Value (Illustrative) | Units |

| Ground State Energy | -552.345 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| HOMO Energy | -6.78 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 5.55 | eV |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Ab Initio Methods for Electronic Structure

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, aim to solve the electronic Schrödinger equation to provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, ab initio calculations can offer a higher level of theory and are often used as a benchmark. For this compound, ab initio calculations could provide a very precise determination of its electronic energy and wavefunction, leading to accurate predictions of its chemical behavior.

Computational Thermochemistry

Computational thermochemistry involves the use of theoretical methods to predict the thermodynamic properties of a compound. For this compound, this would include the calculation of its enthalpy of formation, entropy, and heat capacity. These calculations are typically performed by combining the results of quantum chemical calculations (like DFT or ab initio methods) for the molecule's energy and vibrational frequencies with statistical mechanics principles. The accuracy of these predictions is vital for understanding the compound's stability and its behavior in chemical reactions under various temperature and pressure conditions.

Table 2: Hypothetical Computationally Predicted Thermodynamic Properties of this compound at 298.15 K

| Property | Predicted Value (Illustrative) | Units |

| Standard Enthalpy of Formation (ΔHf°) | 150.5 | kJ/mol |

| Standard Molar Entropy (S°) | 420.8 | J/(mol·K) |

| Heat Capacity at Constant Pressure (Cp) | 215.3 | J/(mol·K) |

Note: The data in this table is illustrative and not based on actual published research for this specific compound.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting the spectroscopic signatures of molecules. For this compound, quantum chemical calculations can be used to simulate various types of spectra:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This aids in the interpretation of experimental spectra by assigning specific peaks to the vibrational modes of the molecule, such as the C=O stretch of the benzoyl group or the C≡N stretch of the nitrile group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) and coupling constants of this compound. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to calculate the electronic excitation energies and oscillator strengths. This allows for the prediction of the absorption wavelengths in the UV-Vis spectrum, providing insight into the electronic transitions within the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the pathways and energetics of chemical reactions involving this compound.

Transition State Characterization and Activation Energies

By mapping the potential energy surface of a reaction, computational methods can identify the structures of transition states—the high-energy intermediates that connect reactants and products. For a reaction involving this compound, such as its synthesis or a subsequent chemical transformation, locating the transition state is crucial for understanding the reaction mechanism.

Once the transition state structure is found, its energy can be calculated. The difference in energy between the reactants and the transition state defines the activation energy of the reaction. A lower activation energy implies a faster reaction rate. These calculations provide quantitative insights into the feasibility and kinetics of a proposed reaction mechanism, guiding the design of more efficient synthetic routes.

Reaction Coordinate Analysis

Reaction coordinate analysis is a computational technique used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This analysis involves locating transition states, which are the energetic barriers that must be overcome for a reaction to proceed.

For reactions involving the cyano group (-CN) and the benzoyl group of this compound, density functional theory (DFT) calculations are commonly employed. These calculations help in understanding the mechanism of reactions such as nucleophilic additions or cycloadditions. The reaction coordinate is typically defined by the breaking and forming of specific bonds. By plotting the energy of the system as a function of this coordinate, a detailed potential energy surface is generated. This surface reveals the activation energy, which is a critical parameter for determining the reaction rate. For instance, in a hypothetical hydrolysis reaction, the reaction coordinate might be defined by the distance between the carbon atom of the nitrile group and the oxygen atom of an incoming water molecule.

Solvent Effects on Reaction Pathways

The surrounding solvent can significantly influence the pathway and rate of a chemical reaction. Computational models, particularly polarizable continuum models (PCM), are used to simulate these solvent effects. These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

Studies on compounds with similar functional groups to this compound suggest that polar solvents would stabilize charged intermediates and transition states, potentially lowering the activation energy and accelerating the reaction rate. Conversely, nonpolar solvents would have a lesser effect. The choice of solvent can therefore be a critical factor in controlling the outcome of a reaction involving this compound. For example, the keto-enol tautomerism, a potential reaction for this molecule, would be highly sensitive to the hydrogen-bonding capability and polarity of the solvent.

Below is a table summarizing the expected qualitative effects of different solvent types on a hypothetical reaction of this compound that proceeds through a polar transition state.

| Solvent Type | Dielectric Constant | Expected Effect on Reaction Rate | Rationale |

| Polar Protic (e.g., Water, Ethanol) | High | Significant Rate Enhancement | Stabilization of polar transition state through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic (e.g., Acetonitrile (B52724), DMSO) | High | Moderate Rate Enhancement | Stabilization of polar transition state through dipole-dipole interactions. |

| Nonpolar (e.g., Hexane, Toluene) | Low | Minimal Effect or Rate Decrease | Poor stabilization of polar transition state. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions.

Conformational Analysis and Flexibility

The 2,5-dimethylbenzoyl group and the acetonitrile moiety in this compound are connected by a single bond, allowing for rotational freedom. MD simulations can explore the potential energy surface associated with the rotation around this bond, identifying the most stable conformations (rotamers). The relative populations of these conformers at a given temperature can be predicted using Boltzmann statistics.

The flexibility of the molecule is a key determinant of its ability to interact with other molecules, such as receptors or enzyme active sites. The presence of the two methyl groups on the benzene (B151609) ring can introduce steric hindrance, influencing the preferred orientation of the benzoyl group relative to the acetonitrile part.

Intermolecular Interactions and Self-Assembly

MD simulations can also be used to study how molecules of this compound interact with each other in the condensed phase. These simulations can reveal the nature of intermolecular forces, such as van der Waals interactions, dipole-dipole interactions between the polar benzoyl and cyano groups, and potential π-π stacking between the aromatic rings.

Under specific conditions of concentration and solvent, these intermolecular interactions could lead to self-assembly into ordered structures. Simulations can predict the likelihood and geometry of such aggregates, which is crucial for understanding the material properties of the compound in its solid state or in solution.

Advanced Computational Approaches

Beyond ground-state properties, advanced computational methods are employed to investigate the behavior of molecules upon electronic excitation.

Excited State Calculations

Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the energies and properties of electronically excited states. For this compound, these calculations can predict its UV-Vis absorption spectrum by identifying the energies of vertical electronic transitions from the ground state.

Furthermore, excited-state calculations can shed light on the photophysical and photochemical properties of the molecule. For instance, upon absorption of light, the molecule can undergo various de-excitation processes, such as fluorescence, phosphorescence, or non-radiative decay. TD-DFT can help to understand the nature of the excited states involved (e.g., n→π* or π→π* transitions) and predict the likely pathways for energy dissipation. This information is valuable for applications in areas such as photochemistry and materials science.

The table below presents hypothetical data from a TD-DFT calculation on this compound, illustrating the kind of information that can be obtained.

| Excited State | Excitation Energy (eV) | Oscillator Strength | Major Orbital Contribution |

| S1 | 3.8 | 0.05 | HOMO -> LUMO (n→π) |

| S2 | 4.5 | 0.6 | HOMO-1 -> LUMO (π→π) |

| S3 | 4.9 | 0.1 | HOMO -> LUMO+1 (π→π*) |

Note: The data in this table is illustrative and not based on actual reported experimental or computational results for this compound.

Charge Transfer Process Simulations

Simulations of charge transfer processes are crucial for understanding the electronic properties and potential applications of molecules in areas like organic electronics. These simulations, often employing methods like Density Functional Theory (DFT), can elucidate how charge is transferred within a molecule or between molecules. For a molecule like this compound, such studies would involve calculating molecular orbitals (HOMO and LUMO) and analyzing the electronic transitions. However, no specific studies detailing these simulations for this compound could be located.

Machine Learning and AI in Chemical Research

Applications and Advanced Research Areas

Role as a Building Block in Complex Molecule Synthesis

β-Ketonitriles, such as 2,5-dimethylbenzoylacetonitrile, are valuable precursors in the synthesis of a wide array of complex organic molecules and biologically active scaffolds. rsc.orgresearchgate.net Their utility stems from the presence of multiple reactive sites that can participate in a variety of chemical transformations.

The reactivity of the keto and nitrile functional groups in β-ketonitriles makes them suitable starting materials for the synthesis of diverse heterocyclic compounds. These heterocycles can, in turn, serve as monomers or key components in the development of advanced organic materials with specific electronic, optical, or thermal properties. The synthesis of various cyclic hydrocarbons, aromatic compounds, heterocycles, spirocycles, and fused heterocycles has been achieved using β-ketonitriles. rsc.orgrsc.orgresearchgate.net

In the realm of fine chemical synthesis, β-ketonitriles are instrumental in constructing molecules with significant biological activity, including chromenes and quinolines. rsc.orgrsc.org The methodologies employed often involve cascade, domino, and sequential reactions, which are efficient processes for building molecular complexity from simple precursors. rsc.orgrsc.org The versatility of β-ketonitriles is showcased in their ability to participate in these complex reaction sequences to afford high-value chemical entities. rsc.org

Catalytic Applications Involving this compound

The design of new ligand structures is crucial for the advancement of homogeneous transition-metal catalysis. tum.de While there is no direct evidence of this compound being used as a ligand, the presence of both a nitrile and a carbonyl group offers potential coordination sites for metal centers. The development of novel P,S-bidentate phosphoramidite ligands has shown promise in palladium-catalyzed asymmetric allylic substitution reactions. researchgate.net This highlights the ongoing exploration for new ligand scaffolds, and it is conceivable that β-ketonitriles could be adapted for such purposes in the future.

Organocatalysis, which utilizes small organic molecules as catalysts, is a rapidly growing field. usra.edu While specific examples involving this compound are not documented, the general reactivity of β-ketonitriles makes them potential candidates for participation in organocatalytic transformations. The development of novel asymmetric autocatalytic systems is an area of active research, and the structural features of β-ketonitriles could potentially be exploited in the design of new organocatalysts. usra.edu

The development of novel catalytic systems is essential for advancing chemical synthesis and enabling greener manufacturing processes. ethz.chsciencedaily.com The synthesis of β-ketonitriles themselves can be achieved through catalytic methods, such as the palladium-catalyzed carbopalladation of dinitriles. organic-chemistry.orgacs.org This indicates the importance of catalysis in accessing these valuable building blocks. The design of novel catalysts is considered at nano-, micro-, and macro-scales, often in an integrated approach with reactor design. researchgate.net As the understanding of the catalytic potential of different functional groups expands, it is possible that β-ketonitriles like this compound could be incorporated into the design of new and efficient catalytic systems. ethz.ch

Based on the performed searches, there is a significant lack of specific scientific literature and detailed research findings concerning the advanced applications of This compound in the areas outlined in the user's request.

Specifically, no information could be found regarding the use of this compound in:

Supramolecular Chemistry , including the development of self-assembled structures or its involvement in host-guest chemistry investigations.

Advanced Material Science as a precursor for polymer synthesis.

The synthesis of Bioactive Scaffolds .

While a vendor page lists the compound with a general keyword "optoelectronics," there is no accessible research, data, or detailed findings to substantiate its role as a component in optoelectronic materials.

Due to the absence of scientific data and research publications on these specific topics for "this compound," it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The available information is insufficient to create the requested data tables and detailed research findings.

Synthetic Methodologies for Bioactive Scaffolds

Design and Synthesis of Heterocyclic Frameworks with Synthetic Potential

This compound serves as a key starting material for the synthesis of various heterocyclic systems, primarily through condensation reactions involving its active methylene (B1212753) and carbonyl groups. The presence of the 2,5-dimethylphenyl moiety can influence the electronic and steric properties of the resulting heterocyclic compounds, potentially enhancing their biological activity or modifying their physical characteristics.

Synthesis of Pyrazole (B372694) Derivatives:

One of the prominent applications of β-keto-nitriles like this compound is in the synthesis of pyrazoles. The reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of 3-(2,5-dimethylphenyl)-1H-pyrazol-5-amine. This reaction proceeds through an initial condensation of hydrazine with the ketone carbonyl group, followed by an intramolecular cyclization where the amino group attacks the nitrile carbon. The resulting aminopyrazole is a valuable synthon for further chemical modifications. For instance, the compound 1-(2,5-Dimethylphenyl)-3-methyl-1H-pyrazol-5-amine hydrochloride is a known derivative, indicating the successful synthesis and isolation of such pyrazole structures.

Synthesis of Pyrimidine (B1678525) Derivatives:

Substituted pyrimidines, another class of biologically important heterocycles, can also be synthesized from this compound. A common method involves the three-component reaction with an aldehyde and a urea or thiourea derivative. This multicomponent reaction, often referred to as the Biginelli reaction or a related variant, can lead to the formation of dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines. For example, the reaction of this compound with an appropriate aldehyde and urea can yield 6-amino-5-cyano-4-(substituted)-2-oxo-pyrimidines, where the 2,5-dimethylphenyl group would be at the 4-position of the pyrimidine ring. These aminopyrimidines are versatile intermediates for the synthesis of more complex fused heterocyclic systems. ijarsct.co.inbenthamopen.comnih.gov

Synthesis of Thiophene Derivatives:

The Gewald reaction provides a pathway for the synthesis of 2-aminothiophenes from α-cyanoesters, ketones, and elemental sulfur. wikipedia.orgmdpi.comumich.eduorganic-chemistry.orgarkat-usa.org While benzoylacetonitrile (B15868) itself is a known substrate for this reaction, the use of this compound would lead to the formation of 2-amino-3-(2,5-dimethylbenzoyl)thiophenes. This reaction involves a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. wikipedia.orgmdpi.com The resulting polysubstituted thiophenes are important scaffolds in medicinal and materials chemistry.

| Heterocyclic Framework | Synthetic Method | Key Reagents |

| Pyrazole | Knorr pyrazole synthesis | Hydrazine hydrate |

| Pyrimidine | Biginelli-type reaction | Aldehyde, Urea/Thiourea |

| Thiophene | Gewald reaction | Elemental sulfur, Base |

Exploration of Structure-Activity Relationships through Rational Design of Derivatives

The heterocyclic compounds derived from this compound are of significant interest for the exploration of structure-activity relationships (SAR), particularly in the context of agrochemicals. The 2,5-dimethylphenyl group can be systematically modified to probe the effects of steric and electronic properties on the biological activity of the resulting molecules.

Phenylpyrazole Insecticides:

Phenylpyrazole insecticides, such as fipronil, are known to act as GABA receptor antagonists. The SAR studies of this class of compounds have revealed that the nature and position of substituents on the phenyl ring are critical for their insecticidal activity. scau.edu.cn For derivatives obtained from this compound, the presence of the two methyl groups at the 2- and 5-positions of the phenyl ring would influence the molecule's conformation and its binding affinity to the target site. It is generally observed that substitution at the ortho and para positions of the phenyl ring in phenylpyrazoles can significantly impact their insecticidal potency. scau.edu.cn The introduction of fluorine atoms into the phenyl ring of phenylpyrazole derivatives has been shown to enhance insecticidal activity. acs.orgresearchgate.netnih.gov

Phenylpyrimidine Fungicides:

In the realm of fungicides, strobilurin analogues containing a pyrimidine core have been developed. The SAR of these compounds indicates that the substituents on the pyrimidine ring and the associated phenyl group play a crucial role in their fungicidal efficacy. nih.govacs.orgkoreascience.kr For pyrimidine derivatives synthesized from this compound, the 2,5-dimethylphenyl group would be a key determinant of their biological activity. Studies on related 4-phenyl-6-trifluoromethyl-2-aminopyrimidines have shown that substituents on the phenyl ring can modulate their fungicidal activity against various pathogens like Botrytis cinerea. mdpi.com

| Agrochemical Class | Target | Key SAR Observations |

| Phenylpyrazole Insecticides | GABA Receptor | Substituents on the phenyl ring influence binding affinity and insecticidal potency. scau.edu.cn |

| Phenylpyrimidine Fungicides | Mitochondrial Respiration | Substituents on the phenyl and pyrimidine rings are critical for fungicidal activity. nih.govacs.orgkoreascience.kr |

Intermediate in Agrochemical Synthesis

Potential in Fungicide Synthesis:

The fungicide Cyazofamid is a phenylimidazole derivative that controls oomycete plant pathogens. wikipedia.org Its synthesis starts from a substituted acetophenone, which undergoes a series of reactions to build the imidazole ring. wikipedia.orggoogle.comgoogle.comresearchgate.netresearchgate.net Although the specific starting material for Cyazofamid is not 2,5-dimethylacetophenone, the synthetic route highlights the utility of substituted acetophenones, and by extension, the corresponding benzoylacetonitriles, as precursors for imidazole-based fungicides.

Potential in Acaricide Synthesis:

The acaricide Fenpyroximate is a pyrazole derivative. nih.gov Its synthesis involves the reaction of a pyrazole intermediate with a substituted benzyl halide. nih.govgoogle.comfao.org The pyrazole core itself can be synthesized from a β-dicarbonyl compound and a hydrazine. This suggests that a pyrazole derived from this compound could be a potential intermediate for novel acaricides with a similar mode of action.

Potential in Herbicide Synthesis:

The sulfonylurea herbicide Pyrazosulfuron-ethyl contains a substituted pyrazole ring linked to a pyrimidine ring through a sulfonylurea bridge. patsnap.comclockss.orgacs.orgusda.gov The synthesis of the pyrazole component often starts from a 1,3-dicarbonyl compound. clockss.org This indicates that pyrazoles derived from this compound could be utilized in the synthesis of new sulfonylurea herbicides.

| Agrochemical | Type | Structural Class | Potential Role of this compound |

| Cyazofamid | Fungicide | Phenylimidazole | Precursor to the core heterocyclic ring wikipedia.org |

| Fenpyroximate | Acaricide | Phenylpyrazole | Precursor to the pyrazole moiety nih.gov |

| Pyrazosulfuron-ethyl | Herbicide | Sulfonylurea | Precursor to the pyrazole component patsnap.comclockss.orgacs.orgusda.gov |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly focusing on green chemistry to minimize environmental impact. For 2,5-Dimethylbenzoylacetonitrile, this translates to developing synthetic methods that are more sustainable than traditional approaches. A key area of research is the use of palladium-catalyzed carbonylation of aryl iodides and trimethylsilylacetonitrile. nih.gov This one-pot, three-component reaction offers high yields and a broad substrate scope with a high tolerance for various functional groups, all without the need for additional ligands. nih.gov

Another avenue for sustainable synthesis involves the use of more environmentally friendly solvents and catalysts. Research into the synthesis of β-ketonitriles, for which this compound is a derivative, has explored the use of potassium tert-butoxide in tetrahydrofuran (B95107) (THF), followed by a water quench. chemicalbook.com Future work will likely focus on replacing solvents like THF with greener alternatives and exploring biocatalysis to further enhance the sustainability of the synthesis.

The principles of green chemistry applicable to the future synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous when they are used. |

| Catalysis | Utilizing catalytic reagents in preference to stoichiometric reagents. |

Integration with Automated Synthesis and Robotics

The integration of automation and robotics in chemical synthesis is set to revolutionize the production of compounds like this compound. Automated chemistry stations, such as the Mya 4, offer precise control over reaction parameters, including temperature and stirring, for 24/7 unattended operation. youtube.com These systems can handle a wide range of vessel sizes, from 2 ml to 400 ml, making them suitable for both research and process development. youtube.com

The benefits of automated synthesis include:

Increased Throughput: The ability to run multiple reactions simultaneously and continuously accelerates the discovery and optimization of new synthetic routes. nih.gov

Improved Reproducibility: Precise software control minimizes human error, leading to more consistent and reliable results. youtube.com

Enhanced Safety: Automated systems can safely handle hazardous reagents and reactions, reducing the risk to researchers. youtube.com

Automated synthesizers can perform a variety of tasks, from reagent delivery to purification, all under computer control. nih.gov This high-throughput capability will enable the rapid screening of catalysts, solvents, and reaction conditions for the synthesis of this compound and its derivatives, significantly reducing development time and costs. nih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics and mechanisms. For the synthesis of this compound, advanced in situ spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are becoming increasingly important. These methods allow for the continuous tracking of reactant consumption and product formation without the need for sampling. nih.gov

For instance, an electrochemical cell coupled with a recycle loop through a transmission FTIR cell has been used to monitor free radical organic reactions. nih.gov This setup allows for the rapid mixing and continuous monitoring of the reaction progress, providing kinetic profiles that offer mechanistic insights. nih.gov Similarly, Raman spectroscopy has been used to characterize the structure of materials, such as germanium-doped silicon, by observing vibrational bands. rsc.org This technique could be adapted to monitor the formation of the nitrile and ketone functional groups in this compound.

The data obtained from in situ monitoring can be used to optimize reaction conditions, improve yields, and ensure the quality of the final product.

Deeper Exploration of Unconventional Reactivity Modes

Emerging fields such as photoredox catalysis and electrochemistry are opening up new avenues for the reactivity of organic compounds. For this compound, these unconventional methods could lead to novel transformations and the synthesis of new derivatives. For example, visible light-driven C-N cross-coupling reactions have been successfully carried out using a conjugated polymer network as a photocatalyst. rsc.org This approach offers high yields and good functional group tolerance under mild, room-temperature conditions. rsc.org